molecular formula C16H11F3N2O2 B13562247 2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B13562247
M. Wt: 320.27 g/mol
InChI Key: UXTYZVPRSAIMNE-DHZHZOJOSA-N
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Description

2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a furan ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Formation of the enamide: The enamide moiety can be formed through the reaction of an appropriate amine with an acrylonitrile derivative under suitable conditions.

    Coupling with the trifluoromethylphenyl group: The final step involves coupling the previously synthesized intermediate with a trifluoromethylphenyl derivative using coupling reagents such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines or other reduced derivatives of the cyano group.

    Substitution: Substituted derivatives of the trifluoromethylphenyl group.

Scientific Research Applications

2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the cyano group, furan ring, and trifluoromethylphenyl group can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide: Lacks the trifluoromethylphenyl group.

    3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide: Lacks the cyano group.

    2-cyano-3-(furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide: Lacks the methyl group on the furan ring.

Uniqueness

2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H11F3N2O2

Molecular Weight

320.27 g/mol

IUPAC Name

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C16H11F3N2O2/c1-10-6-7-12(23-10)8-11(9-20)15(22)21-14-5-3-2-4-13(14)16(17,18)19/h2-8H,1H3,(H,21,22)/b11-8+

InChI Key

UXTYZVPRSAIMNE-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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